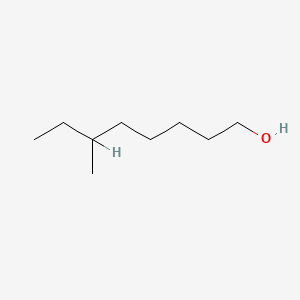

6-Methyloctan-1-ol

Description

Nomenclature and Stereoisomeric Forms of 6-Methyloctan-1-ol

The precise naming and structural definition of this compound are fundamental to understanding its chemical identity and behavior.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is this compound. nih.govnist.gov It is also known by common synonyms such as 6-methyl-1-octanol and isooctyl alcohol. nih.govsigmaaldrich.com The Chemical Abstracts Service (CAS) has assigned the registry number 38514-05-5 to the racemic mixture of this compound. nih.govnist.gov

Table 1: IUPAC Name and Synonyms of this compound

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | This compound nih.govnist.gov |

| Common Synonym | 6-Methyl-1-octanol nih.gov |

| Common Synonym | 6-methyloctanol nih.gov |

The (6S)-stereoisomer, specifically identified as (6S)-6-methyloctan-1-ol, has a distinct CAS number of 110453-78-6. nih.gov This particular enantiomer is noted for its biological relevance, particularly as a metabolite. nih.govchemicalbook.com The specific rotation of polarized light helps differentiate between enantiomers, with one rotating light in a clockwise direction (+) and the other in a counter-clockwise direction (-). savemyexams.com For instance, one of the enantiomers is denoted as (S)-(+)-6-Methyl-1-octanol. nih.govchemicalbook.com

Table 2: Enantiomers of this compound

| Enantiomer | CAS Number | Synonym |

|---|---|---|

| (6S)-6-Methyloctan-1-ol | 110453-78-6 nih.gov | (S)-(+)-6-Methyl-1-octanol nih.govchemicalbook.com |

Occurrence and Distribution in Natural Systems

This compound is not merely a synthetic compound but is also found in various natural contexts, from plants to aquatic organisms.

Research has identified this compound in sweet cherry (Prunus avium). nih.govgoogle.com Volatile organic compounds (VOCs) released by plants, including alcohols like this compound, can play a role in plant-insect interactions. google.commdpi.com While a detailed list of all volatiles from Prunus avium varies between studies, alcohols are a significant component of its VOC profile. mdpi.com

Furthermore, the enantiomer (6S)-6-methyloctan-1-ol has been specifically identified as a metabolite in the water flea, Daphnia pulex. nih.govchemicalbook.comebi.ac.uk It has been isolated from this organism as a sulfate (B86663) conjugate. ebi.ac.uk The presence of this compound as a metabolite suggests its involvement in the biochemical pathways of this crustacean. alfachemic.comebi.ac.uk

The detection of volatile organic compounds (VOCs) in various biological matrices is a growing area of research for understanding physiological and pathological states. mdpi.com Alcohols, including branched-chain variants, are among the VOCs that can be found in biological samples like exhaled breath, urine, and blood. mdpi.commdpi.com While direct detection of this compound in human matrices is not widely documented in the provided results, the analytical methods used to detect other volatile alcohols, such as gas chromatography-mass spectrometry (GC-MS), are capable of identifying such compounds. mdpi.comresearchgate.net

In environmental contexts, the release of chemicals from materials like microplastics is a subject of investigation. One study on the chemical composition of leachate from microplastics identified (6S)-6-methyloctan-1-ol, indicating its potential presence in aquatic environments as a result of plastic degradation. ntnu.no The use of certain alcohols as flavoring agents in food and feed also contributes to their environmental distribution. europa.eueuropa.eu

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-methyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRGKAMABZHMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959373 | |

| Record name | 6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38514-05-5 | |

| Record name | 6-Methyl-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38514-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyloctan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038514055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Methyloctan 1 Ol and Analogues

Traditional Chemical Synthesis Routes

Traditional organic synthesis provides foundational methods for constructing the carbon skeleton and introducing the hydroxyl functionality of 6-methyloctan-1-ol. These routes often involve multi-step processes starting from simpler, commercially available precursors.

The construction of branched-chain primary alcohols like this compound can be achieved through several established synthetic strategies. A common approach involves the use of organometallic reagents, such as Grignard reagents, to form key carbon-carbon bonds. For instance, a synthetic route to a close structural isomer, 7-methyloctan-1-ol, was developed involving a Kochi coupling of a bromoalcohol with isopropylmagnesium bromide (iPrMgBr). nih.gov This type of cross-coupling reaction is a powerful tool for linking alkyl fragments.

Generally, the synthesis begins with precursors that can be elaborated into the desired eight-carbon backbone with a methyl group at the C6 position. The choice of precursor is dictated by its commercial availability and the efficiency of the subsequent chemical transformations.

Table 1: Established Reaction Pathways for Branched-Chain Primary Alcohols

| Reaction Type | Precursor 1 | Precursor 2 | Key Intermediate | Final Product |

|---|---|---|---|---|

| Grignard Reaction | 5-Methylheptanal | Magnesium metal, Halogenated methane | Grignard adduct | This compound |

| Wittig Reaction | 5-Methylheptyl triphenylphosphonium bromide | Formaldehyde | 6-Methyloct-1-ene | This compound |

| Hydroboration-Oxidation | 6-Methyloct-1-ene | Borane (BH3), Hydrogen peroxide | Trialkylborane | This compound |

This table presents conceptual pathways based on established organic chemistry reactions.

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing waste and byproducts. The traditional "one variable at a time" (OVAT) approach to optimization is often inefficient and can fail to identify the true optimal conditions due to interactions between different factors. rsc.org Modern approaches frequently employ statistical methods like Design of Experiments (DoE) to systematically explore the effects of multiple variables simultaneously. rsc.org

Key parameters that are typically optimized include temperature, reaction time, solvent, catalyst type and loading, and reagent stoichiometry. rsc.orgbeilstein-journals.org For example, in the synthesis of indole (B1671886) derivatives, the choice of solvent was found to be a highly significant parameter, with a switch from acetonitrile (B52724) to isopropanol (B130326) dramatically favoring the desired product over a lactone byproduct. rsc.org Similarly, optimizing the temperature and reaction time for an iodination reaction led to a significant increase in yield from 40% at 60°C to 87% at 80°C. beilstein-journals.org These principles are directly applicable to the synthesis of this compound to enhance its production efficiency.

Table 2: Key Parameters for Optimization of Chemical Synthesis

| Parameter | Potential Impact on Reaction | Example of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to byproducts. | Increasing temperature from 60°C to 80°C increased a reaction yield from 40% to 87%. beilstein-journals.org |

| Solvent | Influences reagent solubility, reaction rate, and product stability. | Changing the solvent from MeCN to iPrOH promoted the desired product and disfavored byproduct formation. rsc.org |

| Catalyst Loading | Affects reaction rate and cost. Too high a loading can lead to side reactions. | A higher loading of a Brønsted acid catalyst was shown to promote the formation of an undesired lactone. rsc.org |

| Reagent Stoichiometry | The ratio of reactants can determine the extent of reaction and selectivity. | Varying the equivalents of a bromide reagent was a key step in optimizing an alkylation reaction. beilstein-journals.org |

| Reaction Time | Insufficient time leads to incomplete conversion; excessive time can promote decomposition or side reactions. | Optimization of reaction time from 24h to 72h was explored, though no yield improvement was seen in this specific case. beilstein-journals.org |

This table is based on general principles of reaction optimization. rsc.orgbeilstein-journals.org

Chemoenzymatic and Enzymatic Synthesis Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages over traditional methods, including high selectivity (chemo-, regio-, and enantio-), mild reaction conditions, and improved sustainability. ucl.ac.uk These approaches are particularly valuable for producing enantiomerically pure chiral alcohols.

The enantioselective synthesis of chiral alcohols is a key application of biocatalysis. One of the most powerful methods is the kinetic resolution of a racemic alcohol. This process utilizes an enzyme that selectively acylates one enantiomer, allowing for the separation of the unreacted, enantiopure alcohol from the newly formed ester. mdpi.com Lipases are commonly employed for this purpose. For example, in a chemoenzymatic synthesis, a racemic amino alcohol was resolved on a 10-gram scale using Chirazyme L-2 (a formulation of Candida antarctica lipase (B570770) B) and vinyl acetate (B1210297) as the acyl donor. mdpi.com This enzymatic kinetic resolution (EKR) yielded the slower-reacting (S)-enantiomer with an enantiomeric excess (ee) of >99%. mdpi.com

Another approach involves the asymmetric reduction of a prochiral ketone precursor using ketoreductases (KREDs). These enzymes, often requiring a nicotinamide (B372718) cofactor like NADPH or NADH, can produce a single enantiomer of the desired alcohol with high selectivity. researchgate.net

Table 3: Example of Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol

| Substrate | Biocatalyst | Acyl Donor | Product 1 ((S)-Alcohol) | Product 2 ((R)-Acetate) | Conversion |

|---|

Data from the kinetic resolution of an analogous amino alcohol. mdpi.com

To be effective in industrial processes, enzymes often need to be improved beyond their native capabilities. Protein engineering is the process of modifying an enzyme's structure to enhance its properties, such as activity, stability, substrate specificity, and enantioselectivity. nih.gov

Table 4: Strategies for Enzyme Engineering

| Strategy | Description | Goal | Example Application |

|---|---|---|---|

| Directed Evolution | Iterative cycles of random mutagenesis and high-throughput screening/selection. nobelprize.org | Improve activity, stability, or selectivity. | Evolving cytochrome c for new-to-nature carbon-silicon bond formation. nobelprize.org |

| Rational Design | Site-directed mutagenesis based on detailed knowledge of the enzyme's structure and mechanism. nih.gov | Alter substrate specificity or reaction mechanism. | Modifying residues in the active site of glutamate (B1630785) dehydrogenase to change substrate preference. nih.gov |

| Cofactor Engineering | Altering the cofactor binding site to switch dependency (e.g., NADPH to NADH). caltech.edu | Balance cellular redox potential and improve pathway yield. | Engineering ketol-acid reductoisomerase for improved isobutanol production. caltech.edu |

| Growth-Coupled Selection | Linking enzyme activity to a selectable phenotype, such as cell growth. researchgate.net | Select for highly active enzyme variants from large libraries. | Evolving enzymes within redox-strained E. coli host strains. researchgate.net |

While enzymes are known for their high specificity, this can also be a limitation. An enzyme optimized for one substrate may show significantly lower activity or selectivity towards even closely related analogues. researchgate.net Therefore, determining the substrate scope of a biocatalyst is essential for understanding its utility.

For example, studies on amine dehydrogenases (AmDHs) revealed that while they were active on a range of small alkyl ketones, their enantioselectivity varied depending on the substrate structure. frontiersin.org Similarly, research on lipase-catalyzed resolutions of 2-methyl-substituted primary alcohols showed high enantioselectivity for substrates with an aryl group at the 3-position, but much lower selectivity for other structures like 2-methylalkan-1-ols. researchgate.net This highlights a common limitation: an enzyme highly effective for producing a specific isomer of methyloctanol might not be as effective for another isomer or a related branched-chain alcohol. Overcoming these limitations often requires further protein engineering to broaden or shift the enzyme's substrate specificity. acs.org

Table 5: Hypothetical Substrate Scope of a Biocatalyst for Branched-Chain Alcohols

| Substrate | Relative Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| This compound (Target) | 100 | >99 |

| 5-Methyloctan-1-ol | 75 | 95 |

| 7-Methyloctan-1-ol | 88 | 98 |

| 6-Methylheptan-1-ol | 60 | 91 |

| 6-Methylnonan-1-ol | 45 | 85 |

This is a conceptual table illustrating how an enzyme's activity and selectivity can vary with substrate structure, based on general principles observed in biocatalysis. researchgate.netfrontiersin.org

Synthesis of Deuterated or Labeled this compound for Mechanistic Studies

The synthesis of isotopically labeled compounds, such as deuterated this compound, is crucial for a variety of mechanistic studies in chemistry and biology. The incorporation of deuterium (B1214612) (²H or D), a stable isotope of hydrogen, allows researchers to trace the metabolic fate of molecules, elucidate reaction mechanisms, and study kinetic isotope effects. Common methods for preparing deuterated organic compounds involve direct hydrogen-deuterium (H-D) exchange reactions, synthesis from deuterated building blocks, or the use of deuterated reagents. nih.gov

General Strategies for Deuteration

The preparation of deuterated this compound can be approached through several established synthetic strategies.

Metal-Catalyzed H-D Exchange: A common technique for deuterating organic molecules is through a metal-catalyzed hydrogen-deuterium exchange. nih.gov This method often employs catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in the presence of a deuterium source, such as heavy water (D₂O), under elevated temperatures. nih.gov For aliphatic alcohols like this compound, achieving selective deuteration without side reactions can be challenging. A flow synthesis method using a microwave reactor has been developed for the deuteration of aromatic compounds, which offers higher reaction efficiency and throughput compared to conventional batch methods. tn-sanso.co.jp This approach could potentially be adapted for aliphatic compounds.

Synthesis from Deuterated Precursors: A highly effective and specific method involves building the molecule from smaller, commercially available deuterated starting materials. nih.govornl.gov For this compound, a retrosynthetic approach might start with a deuterated alkyl halide or a deuterated Grignard reagent, which is then used to construct the carbon skeleton. For instance, a synthetic route analogous to a Kochi coupling could be envisioned, where a deuterated isopropyl Grignard reagent (iPrMgBr-d₇) is coupled with a suitable bromoalcohol to form the deuterated carbon chain. nih.gov

Reduction with Deuterated Reagents: Specific positions in a molecule can be deuterated using deuterated reducing agents. For the synthesis of this compound, a precursor such as 6-methyloctanoic acid or its corresponding ester could be reduced using a powerful deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). This would introduce two deuterium atoms specifically at the C-1 position, yielding 6-methyloctan-1,1-d₂-1-ol. The use of lithium aluminum hydride (LiAlH₄) for the reduction of carboxylic acids and esters to alcohols is a well-established transformation in organic synthesis. acs.orgnih.gov

Proposed Synthetic Routes for Deuterated this compound

The following table outlines potential, albeit not exhaustively documented, pathways for the synthesis of deuterated this compound based on established chemical reactions.

| Method | Precursor Molecule | Deuterating Reagent/Catalyst | Product | Description | Citation |

| Reduction of an Ester | Methyl 6-methyloctanoate | Lithium aluminum deuteride (LiAlD₄) | 6-Methyloctan-1,1-d₂-1-ol | This reaction would selectively introduce two deuterium atoms at the primary alcohol carbon. | acs.orgnih.gov |

| Grignard Reaction | 5-Bromopentan-1-ol (protected) | Isopropyl-d₇-magnesium bromide | 6-Methyloctan-d₇-1-ol | This approach incorporates a deuterated isopropyl group at the C-6 position. | nih.gov |

| H-D Exchange | This compound | D₂O, Pd/C-Pt/C catalyst | Perdeuterated this compound | This method aims for non-selective deuteration of multiple C-H bonds in the molecule. | nih.gov |

These synthetic strategies provide a framework for obtaining labeled this compound, which is essential for detailed mechanistic investigations of its biochemical pathways and chemical reactivity.

Biosynthesis and Metabolic Pathways of 6 Methyloctan 1 Ol

Precursor Identification and Elucidation of Biosynthetic Routes

The biosynthesis of branched-chain alcohols typically originates from common metabolic precursors, primarily branched-chain amino acids or through the extension of α-keto acids. annualreviews.orgnih.gov Given the structure of 6-methyloctan-1-ol, a 6-methyl-branched C8 backbone, its biosynthesis could theoretically begin from precursors that can be elongated and modified to achieve this specific structure.

One plausible biosynthetic route involves the fatty acid synthesis (FAS) machinery, which can utilize branched-chain acyl-CoA primers instead of the usual acetyl-CoA. asm.orgwikipedia.org In many bacteria, the synthesis of branched-chain fatty acids is initiated with primers derived from the catabolism of branched-chain amino acids like leucine (B10760876), isoleucine, and valine. nih.gov These amino acids are first converted to their corresponding α-keto acids. scielo.br

For this compound, a potential starting point could be the elongation of an α-keto acid precursor that can be extended to form a C9 chain with a methyl branch at the C6 position. The biosynthesis of some longer-chain branched alcohols has been demonstrated by extending the natural branched-chain amino acid pathways. nih.govucla.edu This often involves the iterative action of enzymes similar to those in the leucine biosynthesis pathway, which can elongate α-keto acids. nih.gov

A hypothetical pathway for this compound could therefore commence with a shorter branched-chain α-keto acid, which then undergoes several rounds of chain elongation via the fatty acid synthase system. The resulting branched-chain fatty acid, 6-methyloctanoic acid, would then be reduced to the corresponding alcohol.

Table 1: Potential Precursors for this compound Biosynthesis

| Precursor Type | Specific Precursor (Hypothetical) | Origin |

| Branched-Chain Amino Acid Derivative | Isovaleryl-CoA (from Leucine catabolism) | Amino Acid Catabolism |

| α-Keto Acid | α-Ketoisocaproate (from Leucine) | Amino Acid Catabolism |

| Short-Chain Fatty Acyl-CoA | Isovaleryl-CoA | Fatty Acid Metabolism |

Enzymes Involved in this compound Biosynthesis

The biosynthesis of this compound would necessitate a series of enzymatic reactions catalyzed by specific classes of enzymes.

Initiation and Elongation: The process would likely be initiated by a β-ketoacyl-ACP synthase III (FabH) that can accept a branched-chain acyl-CoA starter unit. annualreviews.orgasm.org Subsequent elongation of the carbon chain would be carried out by the iterative action of the fatty acid synthase (FAS) complex , which includes enzymes such as β-ketoacyl-ACP synthase, β-ketoacyl-ACP reductase, β-hydroxyacyl-ACP dehydratase, and enoyl-ACP reductase. annualreviews.org

Termination: Once the C9 branched-chain fatty acyl-ACP is formed, a thioesterase would be required to release it as a free fatty acid, 6-methyloctanoic acid. nih.gov

Reduction: The final step would involve the reduction of the carboxylic acid to an alcohol. This can be a two-step process involving a carboxylic acid reductase (CAR) to form the aldehyde (6-methyloctanal), followed by an alcohol dehydrogenase (ADH) or aldehyde reductase (ALR) to produce this compound. researchgate.net Alternatively, a fatty acyl-CoA reductase (FAR) could directly convert the fatty acyl-CoA to the alcohol. europa.eu

The expression of genes encoding these biosynthetic enzymes is expected to be tightly regulated. In bacteria, the regulation of branched-chain fatty acid synthesis is often linked to the availability of precursors and environmental conditions such as temperature. asm.orgasm.org For instance, the expression of the branched-chain amino acid ABC transporter has been shown to be upregulated at low temperatures in some bacteria, which in turn influences the fatty acid profile. asm.org

Global regulators, such as CodY in Staphylococcus aureus, respond to intracellular levels of branched-chain amino acids and can control the expression of genes involved in their synthesis and, consequently, the synthesis of branched-chain fatty acids. asm.org The regulation of mycotoxin biosynthesis in fungi, which can involve polyketide synthases similar to fatty acid synthases, is also controlled by specific transcription factors. mdpi.com It is plausible that similar regulatory networks govern the biosynthesis of this compound in organisms that produce it.

The enzymatic mechanisms involved in the proposed pathway are well-characterized for general fatty acid and alcohol biosynthesis.

β-Ketoacyl-ACP Synthase III (FabH): This enzyme catalyzes the initial Claisen condensation between a branched-chain acyl-CoA and malonyl-ACP, initiating the fatty acid chain. The substrate specificity of FabH is a key determinant for the formation of branched-chain fatty acids. annualreviews.org

Fatty Acid Synthase (FAS) Complex: The iterative cycle of condensation, reduction, dehydration, and a second reduction is a well-understood process that extends the fatty acid chain by two carbons in each cycle. wikipedia.org

Carboxylic Acid Reductase (CAR) and Alcohol Dehydrogenase (ADH): CARs utilize ATP and NADPH to reduce carboxylic acids to aldehydes. researchgate.net ADHs then use NADH or NADPH as a cofactor to reduce the aldehyde to the final alcohol product. kemdiktisaintek.go.id The stereospecificity of the ADH would determine the chirality of the final product if the precursor is chiral.

Metabolic Fate and Turnover in Biological Systems

The metabolic fate of this compound in biological systems is likely to involve degradation pathways common for other branched-chain alcohols and alkanes.

In mammals and many microorganisms, the primary route for the degradation of primary alcohols is oxidation to the corresponding carboxylic acid. europa.eu This is typically a two-step process catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. The resulting 6-methyloctanoic acid would then likely enter the β-oxidation pathway. europa.eu

Due to the methyl branch at the C6 position, the β-oxidation of 6-methyloctanoic acid would proceed similarly to that of other branched-chain fatty acids. The process would likely generate acetyl-CoA units until the branch point is reached. The metabolism of the remaining branched-chain fragment would depend on the specific enzymatic machinery of the organism. In some cases, α-oxidation may be required to bypass the methyl branch, a process observed in the degradation of phytanic acid. europa.eu

Table 2: Predicted Metabolites from the Degradation of this compound

| Metabolite | Preceding Compound | Enzymatic Step |

| 6-Methyloctanal (B3051043) | This compound | Oxidation |

| 6-Methyloctanoic acid | 6-Methyloctanal | Oxidation |

| Acetyl-CoA | 6-Methyloctanoyl-CoA | β-oxidation |

| Propionyl-CoA | Branched-chain acyl-CoA | β-oxidation |

Microorganisms play a crucial role in the biotransformation and biodegradation of a wide range of organic compounds, including branched-chain alcohols and alkanes. kemdiktisaintek.go.idresearchgate.net Various bacterial and fungal species possess the enzymatic machinery to degrade such compounds, often utilizing them as carbon and energy sources.

The initial step in microbial degradation of alkanes and alcohols is often an oxidation reaction catalyzed by monooxygenases or dehydrogenases. kemdiktisaintek.go.id Sulfate-reducing bacteria have been shown to metabolize alkenes into alcohols and branched-chain fatty acids under anaerobic conditions. nih.gov The rate of biodegradation of alcohols can be influenced by their chain length and branching, with intermediate-length n-alkanes (C10-C24) being degraded more rapidly than very short or very long-chain alkanes. researchgate.net It is expected that various soil and aquatic microorganisms would be capable of degrading this compound, contributing to its turnover in the environment.

Ecological and Inter Species Communication Roles of 6 Methyloctan 1 Ol

Semiochemical Activity and Chemical Ecology

6-Methyloctan-1-ol is a chemical compound that plays a significant role in the communication and interaction of various organisms, particularly insects. Its function as a semiochemical—a chemical substance that carries a message—is a key aspect of its ecological importance. These chemical signals are integral to the survival and reproduction of many species.

Pheromones are chemical signals that trigger a natural response in another member of the same species. cabidigitallibrary.org this compound has been identified as a component of pheromone blends in several insect species. rsc.org

Research has identified this compound in the chemical communication systems of various insects. For instance, it is a known component of the pheromones of certain species of longhorned beetles. rsc.org The identification of such compounds is a complex process that often involves the collection of volatiles from the insects, followed by sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) to determine the chemical structure. researchgate.net

Table 1: Examples of Insects Utilizing this compound in Pheromone Blends

| Order | Family | Species | Pheromone Type |

|---|---|---|---|

| Coleoptera | Cerambycidae | Longhorned Beetles | Sex/Aggregation |

This table is illustrative and based on general findings in the literature. Specific species have unique pheromone compositions.

Many chiral molecules, including this compound, exist as enantiomers—mirror-image isomers that are non-superimposable. The specific three-dimensional structure of a pheromone component can be crucial for its biological activity. In many insect species, only one enantiomer is biologically active, or a specific ratio of enantiomers is required to elicit a behavioral response. researchgate.net For example, in some beetle species, the response to a pheromone can be significantly higher for a specific enantiomer compared to its mirror image or the racemic mixture (a mixture containing equal amounts of both enantiomers). oup.com The synthesis of optically pure enantiomers is often a critical step in confirming the biological activity of a specific stereoisomer. researchgate.net

Beyond intraspecific communication, this compound can also be involved in interspecific signaling.

Kairomones: These are semiochemicals that benefit the receiver but not the emitter. For instance, a predator might use a pheromone component of its prey to locate it. While specific examples for this compound are not extensively documented in the provided context, the principle applies to many insect pheromones.

Allomones: These chemicals benefit the emitter but not the receiver. A plant, for example, might release a compound that repels herbivores.

The dual function of a single compound as both a pheromone and a kairomone is a common phenomenon in chemical ecology. entomoljournal.com

Role as Pheromone Component

Interactions with Host Organisms and Ecosystems

The release of this compound and other semiochemicals into the environment influences the behavior of other organisms and can have broader ecosystem-level effects.

The primary influence of this compound as a pheromone component is on the reproductive behavior of insects. rsc.org By acting as an attractant, it plays a crucial role in mate location, which is a fundamental aspect of the insect's life cycle. tamu.eduamentsoc.org The life cycle of many insects that utilize such pheromones typically involves distinct stages: egg, larva, pupa, and adult. tamu.eduamentsoc.org The adult stage is when reproductive behaviors, mediated by pheromones, occur.

The presence of host plant volatiles can sometimes act synergistically with insect pheromones, enhancing the attraction of the target insect. entomoljournal.com This interplay between insect-produced and plant-produced chemicals highlights the complexity of chemical communication in natural ecosystems.

Impact on Plant-Insect Interactions

The specific role of this compound in mediating interactions between plants and insects is an area with limited direct research. However, its confirmed presence in the volatile emissions of certain plants, such as sweet cherry (Prunus avium), provides a basis for inferring its potential functions by examining the established roles of similar chemical compounds in this and other ecosystems. researchgate.netacs.org Plants emit a complex blend of volatile organic compounds (VOCs), including aliphatic alcohols, that can serve as crucial cues for insects, attracting pollinators, repelling herbivores, or summoning the natural enemies of those herbivores. nih.govoup.com

While direct studies on this compound are scarce, research on the ecosystem of its known host, Prunus avium, offers valuable context. Studies of yeasts associated with cherry fruits have shown that other branched-chain alcohols, such as 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol, elicit definite behavioral responses in the European cherry fruit fly, Rhagoletis cerasi, a significant pest for this crop. nih.govnih.gov In laboratory tests, these closely related compounds were found to be electrophysiologically active, meaning they triggered responses in the fly's antennae. nih.gov Furthermore, behavioral assays revealed that the flies were attracted to 3-methyl-1-butanol but repelled by 3-methylbutyl acetate (B1210297), a related ester. nih.gov This demonstrates that even small structural variations in volatile compounds can switch an insect's response from attraction to repulsion. Given these findings, it is plausible that this compound, as another branched-chain alcohol in the cherry's volatile profile, could play a similar, though currently unconfirmed, role in modulating the behavior of fruit flies or other associated insects.

The compound has also been identified in the plant Toddalia asiatica. ijpsonline.com Research into the essential oils of this plant has demonstrated larvicidal properties against mosquitoes like Aedes albopictus. nih.gov However, the studies attributing this bioactivity have identified other compounds, such as geraniol (B1671447) and D-limonene, as the primary active agents. nih.gov The specific contribution of this compound to the defensive properties of Toddalia asiatica remains uninvestigated.

Contribution to Volatile Organic Compound (VOC) Profiles in Ecosystems

This compound is a naturally occurring alcohol that contributes to the complex chemical tapestry of various ecosystems by being released as a volatile organic compound (VOC) by both plants and animals. The collection of all volatile compounds synthesized by an organism or an ecosystem is known as the volatilome, and the presence of this compound adds a specific chemical signature to the environments in which it is found. nih.gov

Beyond the terrestrial environment, this compound has a confirmed role in aquatic ecosystems. It has been identified as a metabolite of Daphnia pulex, a species of freshwater zooplankton commonly known as the water flea. nih.govchemicalbook.com The release of metabolites by organisms like Daphnia contributes to the dissolved chemical cues in the water, a phenomenon known as infochemical communication. These chemical signals can influence the behavior, physiology, and population dynamics of other aquatic organisms, highlighting the compound's contribution to the VOC profile and chemical ecology of freshwater environments.

The table below summarizes the known natural sources of this compound, illustrating its distribution across different domains of life and ecosystems.

| Kingdom | Species | Common Name | Ecosystem Context | Reference(s) |

| Plantae | Prunus avium | Sweet Cherry | Terrestrial (Plant Volatile) | researchgate.net |

| Plantae | Toddalia asiatica | Orange Climber | Terrestrial (Plant Volatile) | ijpsonline.com |

| Animalia | Daphnia pulex | Water Flea | Freshwater Aquatic (Metabolite) | nih.govchemicalbook.com |

Analytical Methodologies for 6 Methyloctan 1 Ol in Complex Matrices

Advanced Chromatographic Techniques

Chromatographic techniques are pivotal for separating 6-methyloctan-1-ol from intricate mixtures, enabling its precise identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

This methodology has been successfully applied in the analysis of various complex mixtures, including alcoholic beverages and biological samples. embrapa.brnih.gov For instance, the volatile profile of Merlot wines has been characterized using comprehensive two-dimensional gas chromatography, where this compound was identified as one of the key components that differentiate it from other wine varieties. nih.govresearchgate.net The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound, which is crucial for its identification in unknown samples. nih.govnih.gov The Kovats retention index, a key parameter in GC, for this compound on a non-polar column is reported to be 1154. nih.govnist.gov

Below is a table summarizing the key GC-MS data for this compound and its (S)-enantiomer.

| Parameter | This compound | (S)-(+)-6-Methyl-1-octanol |

| Kovats Retention Index | 1154 (non-polar column) nih.govnist.gov | Not specified |

| NIST Number | Not specified | 237036 nih.gov |

| Top m/z Peak | Not specified | 55 nih.gov |

| Second Highest m/z Peak | Not specified | 97 nih.gov |

| Third Highest m/z Peak | Not specified | 70 nih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the separation and purification of this compound. While GC-MS is ideal for volatile compounds, HPLC is well-suited for less volatile or thermally sensitive molecules. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

Although specific HPLC methods for the direct analysis of this compound are not extensively detailed in the provided search results, the technique's general applicability for separating alcohols and assessing purity is well-established. ambeed.com For chiral compounds like the enantiomers of this compound, HPLC with a chiral stationary phase is a crucial method for separation. mdpi.com The enantiomeric excess of chiral alcohols can be determined by HPLC after derivatization with a suitable agent, such as 3,5-dinitrobenzoate (B1224709). mdpi.com

Chiral Chromatography for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the 6-position, it exists as two enantiomers: (R)-6-methyloctan-1-ol and (S)-6-methyloctan-1-ol. Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. This technique typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The enantiomeric distribution of chiral compounds, including alcohols, is significant in various fields. researchgate.net Gas chromatography is often the method of choice for separating enantiomers of volatile compounds. sci-hub.se For instance, heart-cutting enantioselective two-dimensional GC-MS has been used to determine the enantiomeric distribution of major chiral constituents in complex samples. lookchem.com While specific chiral GC or HPLC methods for this compound are not detailed in the search results, the synthesis of (S)-2-methyloctan-1-ol involved determining its enantiomeric excess (95% ee) via chiral HPLC of its 3,5-dinitrobenzoate derivative, highlighting a common approach for such determinations. mdpi.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. rsc.org Both ¹H NMR and ¹³C NMR spectra are used to determine the structure of organic compounds.

For this compound, ¹H NMR and ¹³C NMR data are available. nih.govnih.gov The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The PubChem database contains ¹H NMR data for this compound and ¹³C NMR data for its (S)-enantiomer. nih.govnih.gov

The following table summarizes the available NMR data.

| Spectrum Type | Compound | Instrument |

| ¹H NMR | This compound | Varian CFT-20 nih.gov |

| ¹³C NMR | (S)-(+)-6-Methyl-1-octanol | Bruker AM-300 nih.gov |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. savemyexams.com Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. nih.gov A broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. savemyexams.com The C-H stretching vibrations of the alkyl chain typically appear in the 2850-3000 cm⁻¹ region. savemyexams.com The PubChem database provides FTIR spectra for this compound. nih.gov While specific Raman spectroscopic data for this compound was not found in the search results, it is a valuable technique for structural analysis.

The table below highlights the key IR spectral information for this compound.

| Technique | Key Vibrational Modes |

| FTIR | O-H stretch (broad), C-H stretch nih.gov |

Sample Preparation and Extraction Protocols for Biological and Environmental Samples

The isolation and concentration of this compound from complex samples is a critical first step in its analysis. The choice of extraction protocol depends on the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation. Common techniques aim to clean, concentrate, and isolate analytes from the sample matrix. helsinki.fi

Liquid-Liquid Extraction (LLE)

A foundational technique in sample preparation, liquid-liquid extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comlibretexts.orgscribd.com For this compound, an organic alcohol, LLE can be employed to extract it from aqueous samples like water or urine into a non-polar organic solvent. phenomenex.com The efficiency of the extraction depends on the partition coefficient (Kₚ) of the compound between the two phases. libretexts.org The pH of the aqueous phase is a crucial parameter that can be adjusted to maximize the extraction of the neutral form of an analyte. libretexts.org While versatile, LLE can be labor-intensive and require significant volumes of organic solvents, which may pose environmental and health risks. researchgate.net

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is an innovative, solvent-free sample preparation technology that integrates sampling, extraction, and concentration into a single step. nih.govembrapa.br It utilizes a fiber coated with a sorbent material that is exposed to the sample or its headspace. sigmaaldrich.com Analytes partition from the sample matrix to the fiber coating until equilibrium is reached. sigmaaldrich.com For volatile and semi-volatile compounds like this compound, headspace SPME (HS-SPME) is particularly advantageous. sigmaaldrich.comacs.org This technique involves exposing the fiber to the vapor phase above the sample, which minimizes matrix effects and extends the fiber's lifespan. sigmaaldrich.comacs.org

Research on the volatile profile of Merlot wines successfully utilized HS-SPME to analyze various compounds, including this compound. embrapa.br The study provides specific, optimized conditions for the extraction of this compound from a complex beverage matrix, which can be adapted for other sample types. embrapa.br The selection of the fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was found to be effective for a broad range of volatile and semi-volatile compounds. embrapa.br

Purge and Trap (P&T)

The following table summarizes key parameters for different extraction protocols applicable to this compound.

| Parameter | Liquid-Liquid Extraction (LLE) | Headspace Solid-Phase Microextraction (HS-SPME) | Purge and Trap (P&T) |

| Principle | Partitioning between two immiscible liquid phases. libretexts.org | Adsorption/absorption onto a coated fiber from the headspace. sigmaaldrich.com | Stripping of volatiles by an inert gas with subsequent trapping. thermofisher.com |

| Typical Solvents/Materials | Water-immiscible organic solvents (e.g., hexane, dichloromethane). uj.edu.pl | Coated fibers (e.g., DVB/CAR/PDMS). embrapa.br | Inert purge gas (e.g., helium, nitrogen), adsorbent traps. thermofisher.com |

| Example Application | Extraction of organic compounds from aqueous solutions. phenomenex.com | Analysis of this compound in wine. embrapa.br | Analysis of VOCs in environmental water samples. sepscience.comresearchgate.net |

| Key Optimization Steps | Solvent selection, pH adjustment, phase volume ratio, mixing time. libretexts.orgscribd.com | Fiber coating, extraction time & temperature, salt addition. helsinki.fiembrapa.br | Purge gas flow rate, purge time, trap desorption temperature. thermofisher.comphenomenex.com |

| Advantages | Widely applicable, economical. phenomenex.comscribd.com | Solvent-free, simple, sensitive, easily automated. helsinki.finih.gov | Exhaustive extraction, excellent for trace analysis. phenomenex.com |

| Disadvantages | Requires large solvent volumes, can be labor-intensive, emulsion formation. researchgate.net | Equilibrium-based (non-exhaustive), fiber lifespan. unair.ac.id | Complex instrumentation, potential for analyte breakthrough. thermofisher.com |

Development of High-Throughput Screening Methods

High-throughput screening (HTS) involves the use of automation, miniaturization, and rapid detection systems to test a large number of samples or conditions quickly and efficiently. mdpi.com While widely used in drug discovery and materials science, the development of HTS methods for the analysis of specific volatile compounds like this compound in complex matrices is an emerging area. umich.edunih.gov The goal is to increase sample throughput for applications such as environmental monitoring, food quality control, or clinical diagnostics.

The development of an HTS method for this compound would follow a structured approach, from initial assay design to full-scale screening. ucsf.edu

Assay Development and Miniaturization

The first step is to adapt an existing analytical procedure to a high-throughput format. ucsf.edu For this compound, an automated HS-SPME method is a strong candidate for HTS development. The process would be miniaturized to a 96-well plate format, where samples are placed in individual wells. umich.edu This requires precise liquid handling robotics for sample and reagent addition. umich.edu The HS-SPME fiber, integrated into an autosampler, can then automatically perform the extraction from the headspace of each well in sequence. nih.gov

Automation and Rapid Analysis

Automation is central to HTS. mdpi.com An automated system would control sample incubation, SPME fiber exposure and desorption, and injection into the analytical instrument. Coupling automated HS-SPME with a fast GC-MS system is crucial. Fast GC can significantly reduce analysis times from tens of minutes to just a few minutes or even less per sample by using shorter columns and rapid temperature programming. mdpi.com This allows for the analysis of hundreds or thousands of samples per day.

Validation and Data Processing

Any developed HTS method must be rigorously validated to ensure its accuracy and robustness. ucsf.edu Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). unair.ac.idunair.ac.id A critical validation metric in HTS is the Z-factor, which assesses the quality of the assay by comparing the signal separation between positive and negative controls. ucsf.edu A Z-factor greater than 0.5 is generally considered acceptable for screening. ucsf.edu The large volume of data generated requires specialized software for automated processing, peak integration, and statistical analysis to identify "hits" or samples that meet specific criteria. ucsf.edu

The table below outlines the key stages in the development of a hypothetical HTS method for this compound.

| Development Stage | Objective | Key Activities & Technologies | Considerations |

| 1. Assay Design | Select and adapt an analytical method for HTS. | Choose a robust extraction technique (e.g., HS-SPME). Select appropriate fiber and initial GC-MS conditions. embrapa.br | The method must be sensitive, specific, and amenable to automation. |

| 2. Miniaturization & Automation | Convert the assay to a microplate format (e.g., 96-well). | Use robotic liquid handlers for sample plating. Integrate an autosampler for automated HS-SPME. nih.govumich.edu | Ensure no cross-contamination between wells. Optimize incubation and extraction times for the plate format. |

| 3. Dry Run & Pilot Screen | Test the system's performance and validate the assay. | Analyze control samples to determine the Z-factor. ucsf.edu Run a small subset of samples (a "pilot screen") to test the entire workflow. ucsf.edu | The assay must be robust and reproducible (Z' > 0.5). ucsf.edu The pilot screen helps identify any bottlenecks. |

| 4. High-Throughput Screen | Execute the screening of a large number of samples. | Run the full set of samples using the optimized and automated protocol. ucsf.edu | Implement quality control checks throughout the run. |

| 5. Data Analysis & Hit Confirmation | Process the data and identify samples of interest. | Use automated software for data processing and analysis. Re-test initial "hits" to confirm the results. | Develop a clear definition of a "hit." Confirmation is crucial to avoid false positives. |

Microbial and Enzymatic Degradation of 6 Methyloctan 1 Ol

Identification of Microorganisms Capable of 6-Methyloctan-1-ol Degradation

While specific strains capable of degrading this compound have not been extensively documented, numerous microorganisms are known to metabolize branched-chain alkanes and alcohols. kemdiktisaintek.go.idfrontiersin.org These organisms are considered strong candidates for the degradation of this compound due to their versatile metabolic machinery. Genera such as Rhodococcus and Pseudomonas are frequently cited for their ability to break down a wide array of aliphatic compounds, including those with methyl branching. oup.comnih.govasm.orgresearchgate.net

Rhodococcus species, in particular, are well-known for their capacity to degrade both linear and branched-chain alkanes and alcohols under various environmental conditions. oup.comoup.com For example, Rhodococcus erythropolis has demonstrated the ability to metabolize C1 to C12 alcohols. oup.comoup.com Similarly, certain Pseudomonas strains are capable of degrading branched alkanes and related structures. asm.orgpjoes.com The degradation of the terpenic alcohol citronellol (B86348) (3,7-dimethyl-6-octen-1-ol) by Pseudomonas aeruginosa provides a model for the metabolism of methyl-branched chain alcohols. nih.govasm.org

Table 1: Potential Microorganisms for this compound Degradation

| Genus | Known Substrates | Relevant Characteristics | Citations |

|---|---|---|---|

| Rhodococcus | Branched-chain alkanes, various alcohols (C1-C12), fuel oils | High tolerance to organic solvents; versatile metabolic pathways for hydrocarbons. | oup.comoup.comasm.org |

| Pseudomonas | Branched alkanes, branched-chain alkylbenzene sulfonates, citronellol | Widespread in soil and water; possesses diverse catabolic plasmids. | nih.govasm.orgpjoes.com |

| Alcanivorax | Linear and branched alkanes (e.g., pristane, phytane) | Specialized marine bacteria that become dominant after oil spills. | kemdiktisaintek.go.idfrontiersin.org |

| Acinetobacter | Medium and long-chain alkanes | Contains various alcohol and aldehyde dehydrogenases for alkane metabolism. | kemdiktisaintek.go.id |

Characterization of Degradation Pathways and Intermediates

The microbial degradation of a primary alcohol such as this compound is predicted to proceed through a sequential oxidation pathway, which is a common strategy for alcohol catabolism in bacteria. inchem.org

The proposed pathway involves two main enzymatic steps before the molecule enters a central metabolic route:

Oxidation to Aldehyde : The initial step is the oxidation of the primary alcohol group (-CH₂OH) of this compound to an aldehyde group (-CHO), yielding 6-methyloctanal (B3051043) . This reaction is typically catalyzed by an alcohol dehydrogenase (ADH). inchem.org

Oxidation to Carboxylic Acid : The resulting aldehyde, 6-methyloctanal, is subsequently oxidized to the corresponding carboxylic acid, 6-methyloctanoic acid . This conversion is carried out by an aldehyde dehydrogenase (ALDH). inchem.org

β-Oxidation : Once formed, 6-methyloctanoic acid can enter the β-oxidation pathway. This metabolic cycle systematically shortens the fatty acid chain by two carbon atoms at a time, producing acetyl-CoA. oup.com The methyl branch at the C6 position influences how the molecule is processed. The degradation likely proceeds from the carboxyl end, similar to other fatty acids, until the branching point is reached, which may require specialized enzymes for further breakdown.

Table 2: Proposed Degradation Pathway and Intermediates of this compound

| Step | Precursor | Enzyme Class | Product | Subsequent Fate | Citations |

|---|---|---|---|---|---|

| 1 | This compound | Alcohol Dehydrogenase (ADH) | 6-Methyloctanal | Further oxidation | inchem.org |

| 2 | 6-Methyloctanal | Aldehyde Dehydrogenase (ALDH) | 6-Methyloctanoic acid | Enters β-oxidation pathway | inchem.org |

| 3 | 6-Methyloctanoic acid | Acyl-CoA Synthetase | 6-Methyloctanoyl-CoA | β-Oxidation | oup.com |

| 4 | 6-Methyloctanoyl-CoA | Acyl-CoA Dehydrogenase | trans-2,3-Dehydro-6-methyloctanoyl-CoA | β-Oxidation | oup.com |

Enzymology of Microbial Degradation

The enzymes responsible for the catabolism of this compound have not been specifically isolated and characterized. However, based on known pathways for similar substrates, the key enzymatic players can be identified. kemdiktisaintek.go.idinchem.org

The primary enzymes involved would be alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs). kemdiktisaintek.go.idinchem.org In many bacteria, these enzymes are NAD⁺-dependent. kemdiktisaintek.go.id While enzymes specific to this compound are not documented, studies on other bacteria provide insight. For instance, Acinetobacter calcoaceticus possesses multiple ADHs with preferences for different chain-length alcohols. kemdiktisaintek.go.id Similarly, NAD⁺-dependent secondary ADHs have been identified in Rhodococcus rhodochrous. kemdiktisaintek.go.id The isolation and purification of such enzymes typically involve standard biochemical techniques such as ammonium (B1175870) sulfate (B86663) precipitation, ion-exchange chromatography, affinity chromatography, and gel filtration.

The enzymatic transformation of this compound follows a clear oxidative mechanism.

Alcohol Dehydrogenase (ADH) : This enzyme catalyzes the transfer of a hydride ion from the carbinol carbon of this compound to an electron acceptor, most commonly NAD⁺, forming NADH and the aldehyde 6-methyloctanal.

Aldehyde Dehydrogenase (ALDH) : The ALDH enzyme continues the oxidation, converting the aldehyde group of 6-methyloctanal into a carboxyl group. This reaction also typically uses NAD⁺ as a cofactor, generating another molecule of NADH.

β-Oxidation Enzymes : Following conversion to 6-methyloctanoic acid and its activation to a CoA-ester, a series of enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase) act to cleave two-carbon units from the chain. The presence of the methyl group may necessitate isomerases or other specific enzymes to bypass the steric hindrance at the branch point.

Bioremediation Potential and Environmental Applications

The microbial degradation of branched-chain alcohols is a vital component of bioremediation strategies for environments contaminated with petroleum products and industrial solvents. nih.govdtic.mil Since fuel oils and lubricants often contain complex mixtures of linear and branched-chain hydrocarbons, microorganisms capable of degrading these compounds are of significant environmental interest. oup.comoup.com

Strains of Rhodococcus, known for their robustness and broad substrate range, are prime candidates for bioremediation applications involving compounds like this compound. oup.comoup.comasm.org Their ability to degrade hydrocarbons even in saline conditions and at different temperatures enhances their potential for cleaning up marine oil spills. oup.comoup.com The use of microbial consortia, which contain multiple species with complementary metabolic capabilities, is often more effective for the complete mineralization of complex hydrocarbon mixtures found in contaminated sites. dtic.milalaska.edu The application of bioremediation is considered an environmentally sustainable and cost-effective alternative to physical and chemical treatment methods for pollutants. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₉H₂₀O |

| 6-Methyloctanal | C₉H₁₈O |

| 6-Methyloctanoic acid | C₉H₁₈O₂ |

| 6-Methyloctanoyl-CoA | C₃₀H₅₂N₇O₁₈P₃S |

| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S |

| Citronellol | C₁₀H₂₀O |

| NAD⁺ (Nicotinamide adenine (B156593) dinucleotide) | C₂₁H₂₇N₇O₁₄P₂ |

| NADH (Nicotinamide adenine dinucleotide, reduced) | C₂₁H₂₉N₇O₁₄P₂ |

| Pristane | C₁₉H₄₀ |

Future Research Directions and Translational Aspects

Exploration of Novel Biological Functions

While the full spectrum of 6-Methyloctan-1-ol's biological activities is still under investigation, current knowledge points toward significant roles as a metabolite and a potential semiochemical. It has been identified as a metabolite in the freshwater crustacean Daphnia pulex nih.gov. This finding opens avenues for research into its metabolic pathways and physiological significance in aquatic organisms.

Furthermore, the structural characteristics of this compound, specifically its methyl-branched nature, are common among insect pheromones. Many structurally similar compounds function as sex, aggregation, or alarm pheromones in various insect species. This suggests a strong, yet largely unexplored, potential for this compound to act as a semiochemical, a chemical substance that carries information between organisms. Future research is poised to investigate its role in chemical communication, which could reveal novel functions in insect ecology and behavior, potentially identifying it as a key signaling molecule for certain species.

Development of Sustainable Synthesis Technologies

Traditional chemical synthesis routes for this compound often rely on conventional reagents like lithium aluminium tetrahydride lookchem.com. However, the increasing demand for environmentally friendly processes has spurred research into sustainable and "green" synthesis technologies.

One promising avenue is the use of biocatalysis. Biocatalytic methods, such as employing whole-cell systems like baker's yeast or isolated enzymes, can produce chiral alcohols with high stereoselectivity under mild conditions, reducing the need for harsh chemicals and solvents. Another key area is the development of catalytic processes using bio-based feedstocks. The Guerbet reaction, for instance, is an alcohol coupling reaction that can be adapted to produce branched-chain higher alcohols from simpler, renewable bio-alcohols kuleuven.be. Research into vapor-phase catalysis for this reaction aims to reduce byproduct formation and improve catalyst longevity, paving the way for more sustainable industrial production of this compound and related compounds kuleuven.be. The broader green chemistry movement also encourages the use of sustainable solvents, such as bio-derived alcohols and ethers, further minimizing the environmental footprint of synthesis nih.gov.

Application in Integrated Pest Management Strategies

Integrated Pest Management (IPM) is an ecosystem-based strategy that combines various pest control methods to manage pest populations in a long-term, environmentally sustainable, and economically viable manner gallatinmt.gov. Semiochemicals are a cornerstone of modern IPM programs, offering non-toxic methods to influence pest behavior slu.se.

Given the likelihood that this compound functions as a pheromone for certain insect species, its potential applications in IPM are significant. These strategies include:

Monitoring: Baited traps containing this compound could be used to monitor the presence, distribution, and population density of specific pest insects, allowing for more targeted and timely interventions slu.se.

Mating Disruption: Dispersing a synthetic version of a sex pheromone like this compound into the environment can confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population.

Lure-and-Kill: This strategy uses the pheromone to attract pests to a specific location where they are eliminated by a small amount of insecticide or a pathogenic agent, minimizing broad-spectrum pesticide use.

The high specificity of pheromones ensures that these IPM tactics target only the pest species, leaving beneficial insects and other non-target organisms unharmed gallatinmt.gov.

Investigation of Biotechnological Production for Industrial Applications

The chemical synthesis of complex, stereospecific molecules like this compound can be challenging and costly. Biotechnological production using engineered microorganisms presents a promising and sustainable alternative for industrial-scale manufacturing nih.gov.

Metabolic engineering has enabled the production of various fatty alcohols, including branched-chain alcohols, in microbial "cell factories" nih.govresearchgate.net. The primary strategies involve engineering the metabolism of organisms such as Escherichia coli, Saccharomyces cerevisiae, and the oleaginous yeast Yarrowia lipolytica frontiersin.orgresearchgate.netcabidigitallibrary.org. These approaches typically involve:

Pathway Introduction: Introducing heterologous genes that code for key enzymes, such as fatty acyl-CoA reductases (FARs), which convert fatty acid precursors into alcohols oup.comnih.gov.

Precursor Supply Enhancement: Modifying the host's native fatty acid synthesis (FAS) pathways to increase the pool of precursors with the desired chain length and branching nih.govfrontiersin.org. For branched-chain alcohols, this can involve diverting intermediates from amino acid biosynthesis pathways cabidigitallibrary.orgresearchgate.netnih.gov.

Elimination of Competing Pathways: Deleting genes responsible for metabolic pathways that compete for precursors or degrade the final product, thereby channeling more carbon flux toward the synthesis of the target alcohol researchgate.net.

These engineered microbes can utilize renewable feedstocks like glucose to produce this compound, offering a scalable and sustainable production platform for its use in agriculture and other industries cabidigitallibrary.org.

| Microorganism | Target Product(s) | Key Engineering Strategy | Reference |

|---|---|---|---|

| Escherichia coli | Isobutanol, 2-Methyl-1-butanol (B89646), 3-Methyl-1-butanol | Diversion of 2-keto acid intermediates from amino acid biosynthesis pathways. | cabidigitallibrary.org |

| Yarrowia lipolytica | Moth pheromone alcohols (e.g., Z9-C14:OH, Z11-C16:OH) | Expression of heterologous desaturases and reductases; deletion of degradation pathways (e.g., β-oxidation). | researchgate.net |

| Ralstonia eutropha | Isobutanol, 3-Methyl-1-butanol | Redirecting carbon flux from PHB storage to alcohol production by overexpressing amino acid biosynthesis genes. | researchgate.netnih.gov |

Advanced Omics Approaches in this compound Research

Understanding the natural biosynthesis of this compound is crucial for both exploring its biological functions and optimizing its biotechnological production. Advanced "omics" technologies provide powerful tools for this purpose.

Metabolomics: This involves the systematic identification and quantification of the complete set of small-molecule metabolites in a biological sample. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the extracts of insect pheromone glands to identify this compound and other related compounds, confirming its natural occurrence and role as a semiochemical.

Transcriptomics and Proteomics: These approaches analyze the complete set of RNA transcripts (transcriptome) and proteins (proteome) in a cell or tissue. By comparing the transcriptomes and proteomes of pheromone-producing glands with other tissues, researchers can identify the specific genes and enzymes involved in the biosynthetic pathway of this compound nih.govnih.gov. This includes identifying the specific fatty acid synthases, desaturases, reductases, and oxidases responsible for constructing the final molecule nih.govresearchgate.net.

Q & A

Q. What are the recommended methods for synthesizing 6-methyloctan-1-ol in laboratory settings?

Synthesis typically involves branched-chain alcohol formation via Grignard reactions or catalytic hydrogenation of unsaturated precursors. For example, reacting 6-methyloctanal with a reducing agent like sodium borohydride (NaBH4) under controlled pH and temperature conditions yields the target alcohol. Characterization via NMR (<sup>13</sup>C spectrum in CDCl3 as in Figure 59 ) and GC-MS is critical to confirm purity. Ensure compliance with safety protocols due to hazards like H303 (harmful if swallowed) and H333 (inhalation risks) .

Q. How can researchers distinguish this compound from structurally similar alcohols in analytical workflows?

Use comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) to resolve co-elution issues. For instance, this compound co-elutes with ethyl 2-phenylacetate and 2-methoxyphenol in the first chromatographic dimension but separates in the second dimension due to polarity differences . Retention indices and spectral libraries enhance identification accuracy.

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C) and Fourier-transform infrared (FTIR) spectroscopy are foundational. The <sup>13</sup>C NMR spectrum in CDCl3 (δ ~22.5 ppm for the methyl branch and δ ~62.1 ppm for the hydroxyl-bearing carbon) provides structural confirmation . Mass spectral fragmentation patterns (e.g., m/z 144 [M]<sup>+</sup>) further validate molecular identity .

Advanced Research Questions

Q. How does this compound contribute to the volatile profile of complex matrices like wine, and what methodological challenges arise?

In Merlot wine, this compound was tentatively identified as a novel component contributing to herbaceous or fruity notes, though its specific aroma remains uncharacterized . Challenges include isolating it from co-eluting compounds (e.g., ethyl esters) in headspace analysis. Advanced workflows like solid-phase microextraction (SPME) paired with GC×GC-TOFMS improve detection limits and specificity.

Q. What experimental strategies address contradictions in purity assessments of this compound across studies?

Discrepancies may arise from synthesis byproducts or storage degradation. Implement orthogonal validation:

- Chromatographic purity : Use HPLC with evaporative light scattering detection (ELSD) to quantify non-volatile impurities.

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds.

- Batch consistency : Compare multiple synthesis batches using principal component analysis (PCA) on GC-MS datasets .

Q. How can researchers design studies to elucidate the ecological or biochemical roles of this compound?

Hypothesis-driven approaches include:

- Bioactivity assays : Test antimicrobial or pheromonal activity using microbial growth inhibition or insect behavioral assays.

- Metabolic tracing : Use isotopically labeled <sup>13</sup>C-6-methyloctan-1-ol to track incorporation into lipid bilayers or degradation pathways.

- Environmental sampling : Analyze its presence in plant volatiles or marine organisms via non-targeted metabolomics .

Methodological Notes

- Safety : Store waste separately and dispose via certified hazardous waste handlers due to chronic aquatic toxicity (H413) .

- Data Reproducibility : Document synthesis conditions (e.g., solvent purity, catalyst loadings) and share raw spectral data in supplementary materials to align with journal guidelines .

- Conflict Resolution : For spectral ambiguities, cross-validate with computational chemistry tools (e.g., density functional theory for NMR chemical shift prediction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.